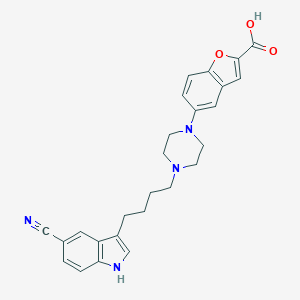

5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid

Overview

Description

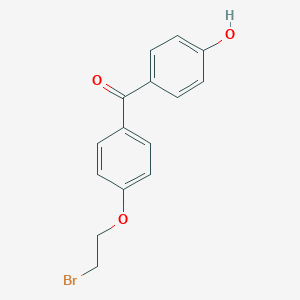

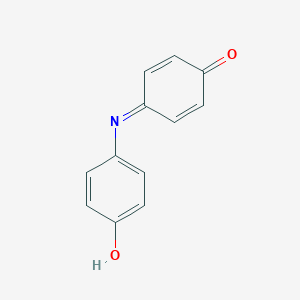

The compound 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid is a synthetic molecule that has been explored for its potential in medical applications. It is related to a class of compounds that have been studied for their anti-tuberculosis activity. The core structure of this compound includes a benzofuran moiety linked to a piperazine ring, which is further connected to a 5-cyanoindole group through a butyl chain. This complex structure is a result of multiple synthetic steps, aiming to optimize the molecule for better bioavailability and therapeutic efficacy.

Synthesis Analysis

The synthesis of this compound involves a multi-step process that has been refined to improve the overall yield. Initially, the synthesis faced challenges with the intermediate 3-(4'-chlorobutyryl)-5-cyano-indole, which had a low yield and required tedious purification steps. An improved method was developed where 5-cyanoindole is first reacted with p-toluenesulfonic chloride, followed by a reaction with 4-chlorobutyryl chloride in the presence of anhydrous aluminum chloride. The subsequent reduction and reaction with 5-piperazinyl benzofuran-2-carboxylate hydrochloride, followed by deprotection and esterolysis, leads to a significantly higher overall yield of 60.39% based on 5-cyanoindole .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of multiple functional groups and rings that are strategically assembled to enhance its pharmacological profile. The benzofuran ring system is known for its biological activity, while the piperazine ring is a common feature in many drugs, contributing to the molecule's solubility and pharmacokinetics. The 5-cyanoindole moiety adds to the compound's potential interaction with biological targets due to its planar structure and ability to engage in pi-stacking interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are carefully chosen to ensure the stability of the intermediate products and to maximize the final yield. The use of Friedel-Crafts acylation, followed by reduction and substitution reactions, demonstrates the complexity of the synthetic route. Each step is designed to build upon the previous one, adding functional groups that will ultimately contribute to the compound's desired biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, it can be inferred that the molecule's solubility, stability, and reactivity are influenced by its functional groups and overall structure. The presence of the cyano group, for instance, could affect the compound's electron distribution and reactivity, while the piperazine ring might enhance solubility and facilitate transport across biological membranes.

Scientific Research Applications

Synthesis Improvements : Shi Jian-me (2015) improved the synthetic process of this compound, achieving an overall yield of 60.39%. This process involved several steps, including the reaction of 5-cyanoindole with p-toluenesulfonic chloride, followed by reactions with 4-chlorobutyryl chloride and NaBH4 in TFA, and finally deprotection and esterolysis reactions (Shi Jian-me, 2015).

Selectivity as 5-HT1A Agonist : Heinrich et al. (2004) prepared a series of 1-[4-(indol-3-yl)butyl]-4-arylpiperazines, including compounds structurally related to this compound, to identify selective and potent 5-HT1A agonists. These compounds demonstrated high receptor specificity and affinity, with modifications in the indole and aryl moieties contributing to their pharmacological profiles (Heinrich et al., 2004).

Dual Activity as 5-HT1A Agonist and Serotonin Reuptake Inhibitor : Another study by Heinrich et al. (2004) focused on the systematic structural modifications within the class of indolealkylphenylpiperazines, leading to improved selectivity and affinity for 5-HT1A receptor agonists. The introduction of electron-withdrawing groups, including the cyano group, enhanced serotonin transporter affinity (Heinrich et al., 2004).

Vilazodone HCl Development : Redasani and Surana (2017) explored the development and validation of Vilazodone HCl, a compound related to 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid. This research highlighted its use as an SSRI and 5-HT1a receptor partial agonist (Redasani & Surana, 2017).

Antibacterial and Biofilm Inhibitory Activities : Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating significant antibacterial and biofilm inhibitory activities. These compounds, structurally related to the compound , showed potent inhibition against various bacterial strains and MurB enzyme (Mekky & Sanad, 2020).

Mechanism of Action

Target of Action

Vilazodone Carboxylic Acid, also known as 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid, is a bioactive aromatic compound It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Vilazodone Carboxylic Acid may affect a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

properties

IUPAC Name |

5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O3/c27-16-18-4-6-23-22(13-18)19(17-28-23)3-1-2-8-29-9-11-30(12-10-29)21-5-7-24-20(14-21)15-25(33-24)26(31)32/h4-7,13-15,17,28H,1-3,8-12H2,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXUEYFLDNUILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458579 | |

| Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

163521-19-5 | |

| Record name | 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)-1-piperazinyl)-2-benzofurancarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VILAZODONE CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93K783WZV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The initial synthetic route for 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid faced difficulties in synthesizing the key intermediate, 3-(4'-chlorobutyryl)-5-cyano-indole. This involved a two-step Friedel-Crafts acylation followed by reduction. [] This approach suffered from a low yield of 18.98% and required time-consuming silica gel column chromatography for purification after each step. []

ANone: The research team implemented several modifications to enhance the synthesis:

- Protecting Group Introduction: They introduced a tosyl protecting group to 5-cyanoindole, forming 1-tosyl-1H-indole-5-carbonitrile. []

- Modified Reaction Sequence: This tosylated indole underwent a reaction with 4-chlorobutyryl chloride in the presence of anhydrous aluminum chloride. [] This generated 3-(4'-chlorobutanoyl)-1-tosyl-1H-indole-5-carbonitrile.

- Efficient Reduction: Sodium borohydride (NaBH4) in trifluoroacetic acid (TFA) was employed to reduce the carbonyl group in 3-(4'-chlorobutanoyl)-1-tosyl-1H-indole-5-carbonitrile. []

- Direct Coupling & Deprotection: The resulting intermediate directly reacted with 5-piperazinyl benzofuran-2-carboxylate hydrochloride, followed by deprotection and esterolysis, to yield the final product. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[[5-[2-(1-methylpyrrolidin-2-yl)ethylsulfamoyl]-2-propoxybenzoyl]amino]-5-propylpyrazole-3-carboxamide](/img/structure/B113428.png)

![[4-[2-(Dimethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B113439.png)